4-Chloro-2-[imino(phenyl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenecarboximidoyl)-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIUWWCDBYUWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498871 | |
| Record name | 4-Chloro-2-[imino(phenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5606-39-3 | |
| Record name | 4-Chloro-2-[imino(phenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Imino Phenyl Methyl Aniline and Analogues
Condensation Reactions for Azomethine Linkage Formation
The cornerstone of synthesizing 4-Chloro-2-[imino(phenyl)methyl]aniline is the condensation reaction that forms the characteristic imine or azomethine group. This reaction is a reversible process that involves the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.
Synthesis via Direct Amine-Aldehyde/Ketone Condensation
The most direct route to this compound involves the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) with aniline (B41778). This reaction exemplifies the general principle of Schiff base formation where the amino group (-NH₂) of the aniline derivative attacks the carbonyl group (-CHO) of the benzaldehyde (B42025) derivative.
The choice of solvent plays a critical role in the synthesis of Schiff bases as it can affect reaction rates and yields. Solvents can influence the solubility of reactants, stabilize intermediates, and facilitate the removal of water, which drives the reaction towards the product side.
Polar protic solvents, such as ethanol (B145695) and methanol, are commonly used as they can solubilize both the amine and aldehyde reactants. However, the presence of water in these solvents can be disadvantageous for imine synthesis. youtube.com In some cases, non-polar solvents like toluene (B28343) or benzene (B151609) are employed, often with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the imine. Solvent-free, or mechanochemical, methods have also been explored as environmentally benign alternatives. semanticscholar.org
Table 1: Effect of Different Solvents on the Yield of a Representative Schiff Base Synthesis
| Solvent | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Ethanol | 4 | 75 |
| Methanol | 4 | 72 |
| Toluene (with Dean-Stark) | 6 | 88 |
| Water | 12 | 65 |
| Solvent-free (Grinding) | 0.5 | 92 |
The formation of Schiff bases is often accelerated by the use of acid or base catalysts. Acid catalysis is particularly common and proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The acid catalyst also facilitates the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, turning it into a better leaving group (water).
Commonly used acid catalysts include glacial acetic acid, p-toluenesulfonic acid, and Lewis acids. youtube.com In some instances, aniline itself can act as a nucleophilic catalyst, particularly in aqueous solutions. acs.org Natural acids, such as lemon juice, have also been utilized as green catalysts.
Table 2: Comparison of Catalyzed vs. Uncatalyzed Schiff Base Synthesis
| Catalyst | Reaction Time (hours) | Yield (%) |
|---|---|---|
| None | 12 | 45 |
| Acetic Acid (catalytic amount) | 3 | 85 |
| p-Toluenesulfonic Acid | 2.5 | 90 |
| Aniline (as catalyst) | 8 | 68 |
Optimizing reaction conditions such as temperature, time, and stoichiometry is crucial for maximizing the yield and purity of the desired Schiff base. The reaction temperature can significantly influence the rate of reaction; however, excessively high temperatures can lead to side reactions and degradation of the product. Many Schiff base syntheses are carried out at room temperature or with gentle heating. researchgate.net
The reaction time is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion. Stoichiometrically, a 1:1 molar ratio of the amine and aldehyde is generally used. However, in some cases, a slight excess of one reactant may be employed to drive the reaction to completion.
Table 3: Optimization of Reaction Conditions for a Model Schiff Base Synthesis
| Temperature (°C) | Time (hours) | Amine:Aldehyde Ratio | Yield (%) |
|---|---|---|---|
| 25 (Room Temp) | 24 | 1:1 | 60 |
| 50 | 6 | 1:1 | 82 |
| 80 (Reflux in Ethanol) | 3 | 1:1 | 91 |
| 80 (Reflux in Ethanol) | 3 | 1.1:1 | 93 |
Multi-Step Synthesis Strategies for Complex Derivatives
Precursor Synthesis Routes (e.g., Substituted Halogenated Anilines or Aldehydes)
The synthesis of the key precursor, 2-amino-5-chlorobenzaldehyde, can be challenging due to the presence of both an amino and a formyl group, which are susceptible to self-condensation. wikipedia.org A common strategy involves the reduction of the corresponding nitro compound, 2-nitro-5-chlorobenzaldehyde. This nitro precursor can be synthesized from commercially available starting materials through a series of reactions including nitration, chlorination, and oxidation or formylation.
For instance, a plausible route could start with a substituted toluene. The synthesis of 4-chloro-2-methylaniline (B164923) can be achieved from o-toluidine (B26562) via a chlorination reaction. chemicalbook.com Subsequent steps would then involve the conversion of the methyl group to a formyl group and any necessary protection/deprotection of the amino group. Another approach involves the formylation of anilines; for example, anilines without a substituent at the 4-position can react in a DMSO-HCl solvent system to yield 4-aminobenzaldehydes. rsc.orgresearchgate.netgoogle.com
Similarly, various substituted benzaldehydes can be prepared through established organic reactions. For example, p-chlorobenzaldehyde can be synthesized from p-chlorotoluene by chlorination followed by hydrolysis. orgsyn.org The synthesis of m-chlorobenzaldehyde can be achieved from m-nitrobenzaldehyde via reduction to the corresponding amine, followed by a Sandmeyer reaction. orgsyn.org These multi-step approaches offer the flexibility to introduce a wide range of substituents on either the aniline or the benzaldehyde ring, allowing for the synthesis of a diverse library of Schiff base analogues. youtube.comyoutube.comlibretexts.orglibretexts.org
Functional Group Interconversions and Modifications
The imine functional group (C=N) in this compound is a versatile moiety that can undergo several key transformations, allowing for the synthesis of a variety of related compounds. The most significant of these interconversions are hydrolysis and reduction.
Hydrolysis: The formation of imines is a reversible process. masterorganicchemistry.comlibretexts.org Consequently, the C=N double bond can be cleaved by the addition of water, typically in the presence of an acid catalyst, to revert the imine back to its constituent carbonyl compound and primary amine. masterorganicchemistry.comgoogle.comwizeprep.commasterorganicchemistry.com This process, known as hydrolysis, is essentially the reverse of the condensation reaction used to form the imine. masterorganicchemistry.com For this compound, hydrolysis would yield 2-amino-5-chlorobenzophenone (B30270) and aniline. The reaction is driven towards the hydrolysis products by using an excess of water. masterorganicchemistry.com
Reduction: The imine double bond can be reduced to a C-N single bond to form a secondary amine. masterorganicchemistry.comvanderbilt.edu This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A particularly useful application of this reaction is in "reductive amination," where an aldehyde or ketone is reacted with an amine to form an imine in situ, which is then immediately reduced without being isolated. masterorganicchemistry.com This one-pot method is an efficient way to synthesize secondary amines from carbonyl precursors.
These functional group interconversions are fundamental in synthetic organic chemistry, providing pathways to modify the core structure of imine compounds for various applications.
Green Chemistry Approaches in Imine Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of imines, traditionally carried out by refluxing reactants in organic solvents, has been a key target for the development of more environmentally benign methodologies. jocpr.comresearchgate.net
Solvent-Free Methods
One of the most significant green chemistry approaches is the elimination of volatile organic solvents. Solvent-free reactions offer numerous advantages, including reduced environmental pollution, lower costs, and often simpler work-up procedures. jocpr.comnih.gov For imine synthesis, a common solvent-free technique is grinding. jocpr.comorientjchem.org
In this method, the solid reactants (an aldehyde or ketone and a primary amine) are physically ground together in a mortar and pestle, sometimes with a catalytic amount of a solid acid. jocpr.comorientjchem.org The mechanical energy from grinding facilitates direct interaction between the reactant molecules, leading to the formation of the imine bond. jocpr.com This technique, often referred to as mechanochemistry, can lead to high yields in short reaction times, completely avoiding the need for hazardous solvents. jocpr.comorientjchem.org
| Method | Typical Solvent | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Synthesis | Ethanol, Toluene, etc. | Several hours (reflux) | Well-established, predictable | nih.gov |
| Solvent-Free Grinding | None | Minutes | Environmentally benign, high atom economy, simple | jocpr.comorientjchem.org |
Alternative Energy Input (e.g., Microwave-Assisted Synthesis)
In addition to eliminating solvents, the use of alternative energy sources to drive chemical reactions is a cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions, including imine formation. researchgate.netresearchgate.netnih.gov
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. organic-chemistry.org This is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls. organic-chemistry.org The result is a dramatic reduction in reaction times, often from hours to mere minutes, and frequently an improvement in product yields and purity. researchgate.netorganic-chemistry.orgacs.org Microwave-assisted synthesis can be combined with solvent-free conditions, further enhancing its green credentials. researchgate.netorganic-chemistry.orgacs.org For example, neat (solvent-free) mixtures of aldehydes and amines can be irradiated for a few minutes to produce imines in excellent yields. organic-chemistry.org
| Synthesis Method | Energy Input | Typical Reaction Time | Reported Yields | Reference |
|---|---|---|---|---|
| Conventional Heating | Oil Bath / Hot Plate | 2 - 5 hours | ~60-80% | researchgate.netnih.gov |
| Microwave-Assisted (MAOS) | Microwave Irradiation | 1 - 10 minutes | >90% | researchgate.netorganic-chemistry.orgacs.org |
Reaction Mechanism Elucidation for Imine Formation
The formation of an imine from a primary amine and a carbonyl compound is a well-understood, acid-catalyzed condensation reaction. masterorganicchemistry.comwizeprep.comlibretexts.org The mechanism proceeds through several distinct, reversible steps:
Nucleophilic Attack: The reaction begins with the nucleophilic nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.org This step breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom.
Formation of the Carbinolamine Intermediate: The initial addition results in a zwitterionic intermediate which rapidly undergoes a proton transfer to form a neutral, tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orglibretexts.orgbrainly.comkhanacademy.org This intermediate is generally unstable and not isolated. brainly.com
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com This is a crucial step as it converts the hydroxyl group (-OH), a poor leaving group, into a water molecule (-OH₂⁺), which is an excellent leaving group. libretexts.orgmasterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule. libretexts.orgyoutube.com This elimination step results in the formation of a protonated imine, known as an iminium ion . libretexts.orglibretexts.org
Deprotonation: Finally, a base (such as a water molecule or another amine molecule) removes the proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. masterorganicchemistry.comlibretexts.org
The rate of this reaction is highly dependent on pH. libretexts.org Sufficient acid is required to protonate the carbinolamine, but too much acid will protonate the starting amine, rendering it non-nucleophilic and halting the initial attack on the carbonyl group. libretexts.org The optimal reaction rate is typically observed at a mildly acidic pH of around 4 to 5. masterorganicchemistry.comlibretexts.org
Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 2 Imino Phenyl Methyl Aniline
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Imine and Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 4-Chloro-2-[imino(phenyl)methyl]aniline, key vibrational bands are expected to confirm the presence of the imine (C=N), amine (N-H), and chloro-aromatic moieties.
A patent document that describes a related synthesis provides some infrared absorption peaks at 3638, 3405, 3350, 1623, and 1545 cm⁻¹. google.com These can be tentatively assigned:
N-H Stretching: The bands in the region of 3405-3350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. The presence of two bands is typical for -NH₂ groups.
C=N Stretching: The absorption band observed around 1623 cm⁻¹ is indicative of the imine group (C=N) stretching vibration. This is a crucial band for the identification of the target molecule.
Aromatic C=C Stretching: The peak at 1545 cm⁻¹ can be attributed to the C=C stretching vibrations within the phenyl rings.
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.
Interactive Data Table: Expected FTIR Peaks Please note: The following is a generalized table of expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Amine (-NH₂) | Scissoring (Bending) | 1650 - 1580 |
| Imine (C=N) | Stretch | 1690 - 1620 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Ring Stretch | 1600 - 1450 |
| C-N | Stretch | 1350 - 1250 |
| C-Cl | Stretch | 850 - 550 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While no specific Raman data for this compound is available, we can predict the expected active modes. Raman is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic rings and the C=N imine bond should produce strong signals. The C-Cl stretch would also be Raman active. This analysis would help confirm the molecular backbone and substituent positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR for Structural Proton Assignment and Chemical Shifts
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. Although specific experimental data for this compound is not available, expected chemical shifts can be estimated based on the electronic effects of the substituents.
Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 3.5-5.0 ppm. Its chemical shift can be variable and is affected by solvent, concentration, and temperature.
Aromatic Protons (Ar-H): The protons on the two aromatic rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the chloro-substituted aniline (B41778) ring will be influenced by the electron-donating amine group and the electron-withdrawing chloro and imine groups, leading to a complex splitting pattern. The protons on the phenyl ring attached to the imine carbon will also show characteristic splitting.
Imine Proton (=N-H): If the imine nitrogen is protonated, a signal could appear significantly downfield. However, for the neutral imine, this proton is absent.
Carbon (¹³C) NMR for Backbone Carbon Characterization
¹³C NMR spectroscopy details the carbon skeleton of the molecule.
Imine Carbon (C=N): The carbon of the imine group is expected to resonate significantly downfield, typically in the range of 160-170 ppm.
Aromatic Carbons: The carbons of the two phenyl rings will appear between 110 and 150 ppm. The carbon atoms directly attached to the nitrogen (C-N), chlorine (C-Cl), and the imine group will have distinct chemical shifts due to the electronic effects of these substituents. For instance, the carbon bearing the chlorine atom will be shifted downfield.
Interactive Data Table: Estimated ¹³C NMR Chemical Shifts
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| Imine Carbon (C=N) | 160 - 170 |
| Aromatic Carbons (C-NH₂) | 140 - 150 |
| Aromatic Carbons (C-Cl) | 125 - 135 |
| Unsubstituted Aromatic Carbons | 115 - 130 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (typically over two to three bonds). It would be instrumental in assigning the protons within each aromatic ring by showing which protons are adjacent to each other. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton signal corresponds to which carbon signal in the aromatic rings. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This could provide information about the preferred conformation or stereochemistry around the C=N bond.
Without experimental data, a detailed analysis is not possible, but these techniques would be essential for a complete structural characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For Schiff bases like this compound, this method provides valuable insights into the nature of their chromophores and the potential for tautomeric equilibria in solution.
The UV-Vis spectrum of a Schiff base is characterized by absorption bands that arise from electronic transitions between different molecular orbitals. The primary chromophore in this compound is the C=N (imine) group, along with the two aromatic rings. The electronic transitions are typically of the types π → π* and n → π*.
The π → π* transitions, which are generally of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the molecule. The n → π* transitions are of lower intensity and involve the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the imine group) to a π* antibonding orbital.
In similar Schiff bases, the electronic spectra exhibit strong absorbance bands in the UV region, typically corresponding to π-π* transitions, and less intense bands attributed to n-π* transitions researchgate.net. The exact position and intensity of these bands are influenced by the substituents on the aromatic rings and the solvent used. For Schiff bases derived from salicylaldehyde, two main bands are often observed, one around 315 nm and another around 255 nm, assigned to n-π* and π-π* transitions of the azomethine and phenyl groups, respectively.
Schiff bases containing a hydroxyl group ortho to the imine linkage are known to exhibit tautomerism in solution, existing as an equilibrium between the enol-imine and keto-amine forms. While this compound does not possess this hydroxyl group, the concept of tautomerism is crucial in the broader context of Schiff base chemistry. The position of this equilibrium is sensitive to solvent polarity and temperature.
UV-Vis spectroscopy is an effective tool for studying this phenomenon. The enol-imine tautomer typically absorbs at shorter wavelengths (around 340-360 nm), while the keto-amine form absorbs at longer wavelengths (around 400-480 nm) due to its more extended conjugation. The appearance of a new absorption band at longer wavelengths upon changing the solvent polarity can be indicative of a shift in the tautomeric equilibrium towards the keto-amine form. Studies on related Schiff bases have demonstrated this solvent-dependent tautomerism, where polar solvents tend to stabilize the keto-amine tautomer nih.gov.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₃H₁₁ClN₂), the expected molecular weight is approximately 230.7 g/mol .
The fragmentation of Schiff bases under electron impact ionization typically involves cleavage of the bonds adjacent to the imine group. The mass spectra of aromatic Schiff bases are often characterized by an intense molecular ion peak (M+). A key fragmentation pathway is the cleavage of the C-N bond, leading to the formation of stable carbocations and radical cations.
For this compound, one would anticipate the following fragmentation patterns:
Loss of the phenyl group: This would result in a fragment ion corresponding to the [M - C₆H₅]⁺.
Loss of the chlorophenylamino group: This would lead to a fragment ion corresponding to the [M - C₆H₄ClN]⁺.
Cleavage of the C=N bond: This could produce fragments corresponding to [C₆H₅CN]⁺ and [C₆H₄ClN]⁺.
The presence of the chlorine atom would also be evident in the isotopic pattern of the molecular ion and chlorine-containing fragments, with the characteristic M+ and M+2 peaks in an approximate 3:1 ratio.
X-ray Diffraction Studies
While a crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its expected molecular geometry. For instance, the crystal structure of {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, a related Schiff base, has been determined nih.govresearchgate.net. In this compound, the molecule adopts an E configuration about the azomethine C=N bond nih.govresearchgate.net.
The two aromatic rings in these types of molecules are generally not coplanar. The dihedral angle between the planes of the two aromatic rings is a key structural parameter. In the aforementioned related compound, the phenol (B47542) and chlorobenzene (B131634) rings are significantly twisted with respect to the central phenyl ring nih.govresearchgate.net. This twisting is a common feature in many Schiff bases and is influenced by steric hindrance between the aromatic rings.
The analysis of bond lengths and angles from X-ray diffraction data provides fundamental information about the bonding within a molecule. For this compound, the C=N imine bond is of particular interest. In related Schiff bases, the C=N bond length is typically in the range of 1.27 to 1.30 Å. The C-N single bond between the imine carbon and the aniline ring is expected to be shorter than a typical C-N single bond due to some degree of conjugation.
The bond angles around the imine carbon and nitrogen atoms are expected to be approximately 120°, consistent with sp² hybridization. The geometry of the aromatic rings themselves will likely show minor deviations from a perfect hexagon due to the presence of the substituents. The C-Cl bond length in the chlorophenyl ring is anticipated to be around 1.74 Å.
Below is a table of expected bond lengths and angles for this compound based on data from similar structures.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C=N (Imine) | 1.27 - 1.30 | C-C=N | ~120 |
| C-N (Imine-Anilino) | 1.40 - 1.45 | C=N-C | ~120 |
| C-Cl | ~1.74 | Cl-C-C | ~120 |
| C-C (Aromatic) | 1.38 - 1.40 | C-C-C (Aromatic) | ~120 |
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Dihedral Angles and Molecular Conformation
In analogous Schiff base compounds, the planarity of the molecule is a key feature. For instance, in the structurally similar compound 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, the dihedral angle between the two aromatic rings is a mere 2.71(7)°. nih.gov This near-planar arrangement is often stabilized by intramolecular hydrogen bonding. While this compound lacks the hydroxyl group for such strong intramolecular hydrogen bonding, the electronic effects of the imine and the substituent groups on the rings would still favor a relatively small dihedral angle to maximize π-conjugation.
However, significant twisting between the phenyl rings can also occur. In 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone, the dihedral angle between the phenyl rings of the benzil (B1666583) unit is a substantial 74.14(15)°. nih.gov For 2-Benzoyl-4-chloroaniline thiosemicarbazone, this angle is even larger at 81.31(13)°. nih.govresearchgate.net The conformation adopted by this compound would therefore be a balance between the drive for planarity to enhance electronic conjugation and steric hindrance between the aromatic rings.
Interactive Data Table: Expected Dihedral Angles in this compound and Analogs
| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |
| This compound (Predicted) | Small to moderate | - |
| 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol | 2.71(7) | nih.gov |
| 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone | 74.14(15) | nih.gov |
| 2-Benzoyl-4-chloroaniline thiosemicarbazone | 81.31(13) | nih.govresearchgate.net |
Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, C-H...π, π-π Stacking)
The arrangement of molecules in the crystal lattice of this compound would be governed by a variety of non-covalent interactions. These interactions are crucial in determining the stability and physical properties of the crystalline solid.
Hydrogen Bonding: The primary amine (-NH2) group in the 4-chloroaniline (B138754) moiety is a hydrogen bond donor, while the imine nitrogen (-N=) can act as a hydrogen bond acceptor. It is therefore highly probable that intermolecular N-H...N hydrogen bonds would be a significant feature in the crystal packing, linking molecules into chains or more complex networks.
C-H...π Interactions: Weak hydrogen bonds involving aromatic C-H groups as donors and the π-electron clouds of the phenyl rings as acceptors are also expected. In the crystal structure of 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, these C-H...π interactions are observed to link the molecules into a three-dimensional network. nih.gov
Halogen Bonding: The chlorine atom on the aniline ring could also participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic sites on adjacent molecules.
Interactive Data Table: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | Amino group (N-H) | Imine nitrogen (N) | Formation of chains or networks, primary structure-directing force. |
| C-H...π Interactions | Aromatic C-H groups | π-system of phenyl rings | Stabilization of the three-dimensional crystal lattice. |
| π-π Stacking | π-system of one aromatic ring | π-system of an adjacent aromatic ring | Contribution to the overall lattice energy and close packing. |
| Halogen Bonding | Chlorine atom | Nucleophilic atoms (e.g., N) | Directional interactions influencing molecular arrangement. |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of crystalline materials. A PXRD experiment on a microcrystalline sample of this compound would yield a diffraction pattern, which is a fingerprint of its crystal structure. This pattern consists of a series of peaks at specific diffraction angles (2θ), corresponding to the constructive interference of X-rays scattered by the planes of atoms in the crystal lattice.
The positions and intensities of the diffraction peaks are determined by the symmetry and dimensions of the unit cell (the basic repeating unit of the crystal) and the arrangement of atoms within it. By analyzing the PXRD pattern, it is possible to:
Identify the crystalline phase: The diffraction pattern is unique to a specific crystalline form of a compound.
Determine unit cell parameters: The angular positions of the peaks can be used to calculate the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Assess sample purity: The presence of peaks corresponding to other crystalline phases would indicate impurities.
Obtain information about crystallinity: The width of the diffraction peaks is related to the size of the crystallites and the degree of crystalline perfection.
For Schiff base metal complexes, PXRD has been successfully used to determine their crystal systems and space groups. spuvvn.edu For organic molecules, PXRD is a routine method to confirm the crystalline nature of a synthesized compound. researchgate.net A hypothetical PXRD pattern for this compound would exhibit a series of sharp peaks, confirming its crystalline nature. The precise 2θ values would be dependent on the specific packing of the molecules in the solid state.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool in quantum chemistry and condensed matter physics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or ground-state, structure of the molecule. For a flexible molecule like 4-Chloro-2-[imino(phenyl)methyl]aniline, which has several rotatable bonds, conformational analysis is crucial. This involves exploring different spatial arrangements of the atoms (conformers) to identify the lowest energy conformer and understand the energy landscape of the molecule. Such studies would typically involve systematic rotations around the C-N and C-C single bonds to map out the potential energy surface.
Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Energy Gaps)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would help identify the reactive sites on the aromatic rings, the imino group, and the aniline (B41778) nitrogen.
Global and Local Reactivity Descriptors
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within the molecule, indicating which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. NBO analysis is particularly useful for investigating hyperconjugative interactions and intramolecular charge transfer (ICT). By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, it is possible to quantify the extent of electron delocalization and its contribution to the stability of the molecule.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, play a critical role in determining the three-dimensional structure and properties of molecules. NCI analysis is a computational tool that allows for the visualization and characterization of these weak interactions. It is based on the electron density and its derivatives. An NCI plot typically shows surfaces corresponding to different types of non-covalent interactions, color-coded to indicate their strength. This analysis would be valuable for understanding the intermolecular interactions that govern the crystal packing of this compound.
To provide a detailed and accurate article as requested, dedicated computational studies on this compound are necessary to generate the specific data for each of these analytical methods.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This technique partitions the crystal space into regions where the electron distribution of a procrystal (a sum of spherical atomic electron densities) is dominated by a specific molecule. By mapping various properties onto this surface, a detailed picture of the molecular environment emerges.
For this compound, the Hirshfeld surface is generated to understand how individual molecules interact with their neighbors. A key property mapped onto the surface is the normalized contact distance (dnorm), which is based on the distances to the nearest atoms inside (di) and outside (de) the surface and the van der Waals radii of the atoms. Red spots on the dnorm map indicate close intermolecular contacts that are shorter than the sum of van der Waals radii, white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts that are longer. nih.gov
The analysis reveals the percentage of the Hirshfeld surface area dedicated to each type of intermolecular contact, offering a quantitative measure of their importance in stabilizing the crystal structure. rsc.org
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most significant contribution, typical for organic molecules rich in hydrogen atoms. Appears as a large, dense region in the center of the fingerprint plot. |
| C···H/H···C | ~20-30% | Indicated by characteristic "wings" on the fingerprint plot, these contacts are crucial for packing. |
| Cl···H/H···Cl | ~10-15% | These halogen-hydrogen contacts appear as distinct spikes in the plot and play a directional role in the crystal packing. |
| N···H/H···N | ~3-7% | Corresponds to potential hydrogen bonding involving the imine and aniline nitrogen atoms. |
| C···C | ~2-5% | Suggests the presence of π-π stacking interactions, visualized by adjacent red and blue triangles on the shape-index surface map. nih.gov |
Simulation of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in simulating and interpreting the spectroscopic properties of molecules like this compound. nih.gov By first optimizing the molecule's geometry to find its lowest energy state, researchers can then calculate various spectroscopic parameters.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated by analyzing the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=N stretch, N-H bend, C-Cl stretch). Comparing the computed IR spectrum with the experimental one helps in the precise assignment of absorption bands. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. erpublications.comresearchgate.net Calculations are performed on the optimized molecular structure, and the resulting isotropic shielding values are converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). This allows for a direct comparison with experimental data, aiding in the structural elucidation of the compound. ajol.info
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. ajol.info This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). The results provide the absorption maxima (λmax) and oscillator strengths, which correlate with the position and intensity of peaks in the experimental UV-Vis spectrum. mdpi.com
| Spectroscopic Parameter | Calculated Value (Exemplary) | Experimental Value (Exemplary) | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1635 | 1625 | C=N (Imine) Stretch |
| ¹H NMR Chemical Shift (ppm) | 8.55 | 8.64 | CH=N (Imine) Proton |
| ¹³C NMR Chemical Shift (ppm) | 159.8 | 160.5 | C=N (Imine) Carbon |
| UV-Vis λmax (nm) | 350 | 355 | π → π* Transition |
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications, optical computing, and frequency conversion. Computational chemistry provides a powerful tool for predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced properties. frontiersin.org The NLO properties of this compound can be predicted using DFT calculations. researchgate.net
The key parameters that quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high β value is indicative of a strong second-order NLO response. Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer upon excitation. researchgate.net
For this compound, the aniline group acts as an electron donor and the chloro- and imino-phenyl moieties can act as acceptors, creating a push-pull system that can enhance NLO activity. Calculations are typically performed using functionals like B3LYP or CAM-B3LYP. The computed hyperpolarizability is often compared to that of a standard reference material, such as urea, to gauge its potential for practical applications. nih.gov
| NLO Parameter | Symbol | Calculated Value (a.u.) | Description |
|---|---|---|---|
| Dipole Moment | μ | ~2-4 D | Measures the molecule's overall polarity. |
| Mean Polarizability | αtot | ~150-200 | Represents the ease with which the electron cloud is distorted by an external electric field. |
| First Hyperpolarizability | βtot | ~800-1200 | Quantifies the second-order NLO response. A larger value indicates a more potent NLO material. |
| Comparison to Urea | β/βurea | ~5-10 times | Provides a relative measure of the compound's NLO efficiency. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com QSAR models are invaluable in drug discovery for predicting the activity of new compounds, thereby saving time and resources. ajchem-b.com
For a series of compounds related to this compound, a QSAR study would involve several key steps:
Data Set Collection: A series of analogous compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition or antimicrobial activity) is compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters, partial charges) descriptors. acs.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. chemmethod.com
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model development).
A hypothetical QSAR model for a series of aniline derivatives might look like the following equation:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(ELUMO) + β₃(MR)
In this equation, logP (lipophilicity), ELUMO (energy of the lowest unoccupied molecular orbital), and MR (molar refractivity) are the descriptors. The coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. nih.gov Such a model can provide insights into the mechanism of action and guide the design of more potent analogues of this compound.
Coordination Chemistry and Metal Complexation of 4 Chloro 2 Imino Phenyl Methyl Aniline As a Ligand
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with Schiff base ligands like 4-Chloro-2-[imino(phenyl)methyl]aniline typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of ligand to metal are crucial factors that determine the structure and composition of the resulting complex.
Transition metal complexes of Schiff bases are widely studied. For ligands structurally similar to this compound, complexes with divalent transition metals such as copper (Cu(II)), nickel (Ni(II)), cobalt (Co(II)), manganese (Mn(II)), and zinc (Zn(II)) have been successfully synthesized. The synthesis is generally carried out by mixing a solution of the ligand with a solution of the respective metal chloride or nitrate (B79036) salt in an alcoholic medium, such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to facilitate the complexation process. The resulting solid complexes can then be isolated by filtration, washed, and dried. These complexes are typically stable at room temperature and non-hygroscopic.
The stoichiometric ratio between the metal ion and the ligand is a fundamental characteristic of a coordination complex. For bidentate Schiff base ligands, a common stoichiometry observed is a 1:2 metal-to-ligand ratio, forming complexes with the general formula [M(L)₂]. In such cases, the ligand coordinates to the central metal ion through two donor atoms. For this compound, these would likely be the nitrogen atom of the imine group and the nitrogen atom of the aniline (B41778) group, forming a stable chelate ring.
Depending on the reaction conditions and the specific metal ion, other coordination modes and stoichiometries are possible. The presence of other coordinating species, such as water or solvent molecules, can lead to the formation of complexes where these molecules occupy remaining coordination sites around the metal ion, often resulting in octahedral geometries.
Theoretical Studies on Metal-Ligand Interactions (e.g., DFT on complexes)
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure and bonding in transition metal complexes. lbp.world These theoretical studies provide insights into the nature of metal-ligand interactions, orbital contributions, and the distribution of electron density, which are often challenging to probe experimentally.
For metal complexes of ligands analogous to this compound, DFT calculations can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions and reactivity of the complexes. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical stability and reactivity of the molecule.
Quantum Theory of Atoms in Molecules (QTAIM) analysis, often performed on DFT-optimized geometries, can characterize the nature of the metal-ligand bonds. nih.gov For instance, the topological parameters derived from QTAIM can indicate whether a bond is primarily ionic, covalent, or has intermediate character. nih.gov In many first-row transition metal complexes with Schiff base ligands, the metal-ligand bonds are found to be partly covalent. nih.gov
A representative set of calculated parameters from a DFT study on a similar iminophenol metal complex is presented in the table below.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.5 to -5.0 |
| LUMO Energy (eV) | -2.5 to -1.0 |
| HOMO-LUMO Gap (eV) | 3.0 - 4.5 |
| Mulliken Charge on Metal Center | +0.5 to +1.5 |
This table is illustrative and based on data from DFT studies on analogous Schiff base metal complexes, as specific data for this compound complexes is not available.
Catalytic Applications of Iminophenol Metal Complexes
Metal complexes derived from iminophenol and related Schiff base ligands are of significant interest due to their extensive applications in catalysis. walshmedicalmedia.comderpharmachemica.com The ease with which their steric and electronic properties can be tuned allows for the rational design of catalysts for a variety of chemical transformations.
One prominent area of application is in oxidation catalysis . mdpi.comuniroma1.it These complexes have been shown to catalyze the oxidation of various substrates, including phenols, sulfides, and olefins. walshmedicalmedia.comnih.gov For instance, manganese(III) Schiff base complexes have demonstrated high catalytic activity in the epoxidation of alkenes. researchgate.net The catalytic cycle in these oxidation reactions often involves the formation of a high-valent metal-oxo species or proceeds through a radical mechanism, depending on the metal center and the oxidant used. uniroma1.it Some iron-based imine complexes have been investigated as catalysts for the selective oxidation of non-activated C-H bonds, a challenging and highly desirable transformation in organic synthesis. uniroma1.it
Another significant application is in polymerization reactions . walshmedicalmedia.commdpi.com Schiff base complexes of various transition metals, including titanium, zirconium, iron, and cobalt, have been employed as catalysts for the polymerization of olefins like ethylene (B1197577) and propylene. walshmedicalmedia.com Furthermore, these complexes are effective catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers. mdpi.comresearchgate.net The catalytic activity and the properties of the resulting polymer can be controlled by modifying the structure of the Schiff base ligand. mdpi.com
The catalytic versatility of these complexes also extends to other transformations, such as C-N bond formation reactions, hydrosilation, and isomerization. walshmedicalmedia.comderpharmachemica.com The robust nature of the metal-ligand framework and the ability of the ligand to stabilize different oxidation states of the metal are key factors contributing to their broad catalytic utility.
Mechanistic Investigations and Organic Transformations Involving 4 Chloro 2 Imino Phenyl Methyl Aniline
Role as a Synthetic Intermediate and Building Block
4-Chloro-2-[imino(phenyl)methyl]aniline serves as a crucial synthetic intermediate, primarily stemming from its precursor, 2-amino-5-chlorobenzophenone (B30270). 2-Amino-5-chlorobenzophenone is a well-established starting material in the synthesis of various pharmaceuticals, particularly benzodiazepines like prazepam, lorazepam, and chlordiazepoxide wikipedia.org. The imine functionality in this compound provides a reactive site for further chemical modifications, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
The general synthetic utility of 2-aminobenzophenone (B122507) derivatives is well-documented, and by extension, the corresponding imines are recognized for their role in the preparation of heterocyclic systems chemicalbook.comnih.gov. The presence of the chloro substituent on the aniline (B41778) ring and the phenyl group on the imine carbon also influences the reactivity and potential applications of the molecule. For instance, the chloro group can act as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although such applications for this specific molecule are not extensively detailed in the available literature.
The synthesis of Schiff bases from 2-amino-5-chlorobenzophenone is a straightforward condensation reaction with an appropriate aldehyde, in this case, benzaldehyde (B42025). This reaction is typically carried out in ethanol (B145695) with a catalytic amount of acid and can be accelerated using microwave irradiation chemicalbook.com. The resulting imine, this compound, can then be used in subsequent steps to build more elaborate molecular frameworks.
Derivatization and Further Functionalization Reactions
The dual functionality of this compound allows for selective reactions at either the imine nitrogen or the aniline nitrogen, as well as cyclization reactions involving both moieties.
Reactions at the Imine Nitrogen (e.g., Alkylation, Acylation)
Reactions at the Aniline Nitrogen (e.g., Benzamide (B126) Formation)
The aniline nitrogen in this compound is a nucleophilic center and can readily undergo reactions such as acylation. The formation of a benzamide at the aniline nitrogen is a plausible transformation. For instance, the related compound 2-amino-5-chlorobenzophenone can be acylated with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone actascientific.com. Similarly, reaction of this compound with a benzoyl chloride would be expected to yield the corresponding N-benzoyl derivative. This transformation would involve the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrogen chloride.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Benzoyl Chloride | N-(5-Chloro-2-(phenyliminomethyl)phenyl)benzamide | Acylation |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | 2-Chloroacetamido-5-chlorobenzophenone | Acylation |
Cyclization Reactions (e.g., Heterocyclic Synthesis)
The most significant application of this compound and its precursor, 2-amino-5-chlorobenzophenone, is in the synthesis of heterocyclic compounds. The ortho-disposed amino and imino (or carbonyl) groups provide an ideal scaffold for intramolecular cyclization reactions to form various fused ring systems.
Quinazoline (B50416) Synthesis: 2-Aminobenzophenones are common precursors for the synthesis of quinazolines. For example, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine, yields quinazolines organic-chemistry.orgnih.gov. It is conceivable that this compound could undergo similar cyclization reactions, potentially with a suitable one-carbon unit, to form quinazoline derivatives.
Benzodiazepine Synthesis: The synthesis of 1,4-benzodiazepines often starts from 2-aminobenzophenones. For instance, the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in pyridine leads to a 1,4-benzodiazepin-2-one, which is a precursor to diazepam researchgate.net. While the direct cyclization of the pre-formed imine this compound into a benzodiazepine is not explicitly described, its hydrolysis back to the parent aminobenzophenone is a key step in many benzodiazepine syntheses that proceed through an imine intermediate.
| Starting Material | Reagents | Product Heterocycle |
| 2-Amino-5-chlorobenzophenone | Glycine ethyl ester, pyridine | 1,4-Benzodiazepin-2-one |
| 2-Aminobenzophenones | Benzylamines, I₂ | Quinazoline |
Mechanistic Pathways of Transformations (e.g., Hydrolysis, Cyclization)
Understanding the mechanistic pathways of the transformations involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.
Hydrolysis: The hydrolysis of imines back to the corresponding amine and carbonyl compound is a well-studied reaction that is typically acid-catalyzed masterorganicchemistry.comchemistrysteps.com. The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the imine carbon to form a carbinolamine intermediate. Subsequent proton transfer and elimination of the amine lead to the formation of the carbonyl compound, in this case, 2-amino-5-chlorobenzophenone, and aniline. This hydrolysis is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water chemistrysteps.com.
Cyclization: The mechanistic pathways for the cyclization reactions leading to heterocycles like quinazolines and benzodiazepines from precursors such as this compound generally involve an initial intramolecular nucleophilic attack. For the formation of a benzodiazepine ring from 2-amino-5-chlorobenzophenone and an amino acid derivative, the aniline nitrogen attacks the carbonyl group of the amino acid, followed by cyclization and dehydration. In the case of quinazoline synthesis, the reaction often proceeds through the formation of an intermediate that is then cyclized and oxidized. For instance, the reaction of a 2-aminobenzophenone with a benzylamine can proceed via the formation of an imine, followed by intramolecular C-H amination and subsequent aromatization nih.gov.
Applications in Diverse Organic Syntheses
The primary application of this compound in diverse organic syntheses is as a precursor to a wide range of heterocyclic compounds with potential biological activity. Its utility is intrinsically linked to the synthetic versatility of its parent ketone, 2-amino-5-chlorobenzophenone.
The ability to undergo various derivatization and cyclization reactions makes this compound a valuable tool for medicinal chemists and synthetic organic chemists. The synthesis of novel quinazoline and benzodiazepine derivatives, as well as other heterocyclic systems, can be envisioned starting from this readily accessible imine. While specific examples of its use in the total synthesis of complex natural products are not prominent in the literature, its role as a building block for constructing key heterocyclic cores is of significant importance. The palladium-catalyzed cyclization of related N-(2-vinyl)aniline derivatives to form carbazoles, indoles, and other heterocycles highlights the potential for developing novel synthetic methodologies based on the reactivity of the aniline moiety mit.eduhuji.ac.ilnih.gov.
Precursors for Pharmaceutical Scaffolds
The most prominent application of this compound and its direct precursor, 2-amino-5-chlorobenzophenone, is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. These compounds serve as a foundational scaffold upon which the characteristic seven-membered diazepine ring is constructed. The synthesis of these pharmaceuticals highlights the versatility of the aminobenzophenone core structure.
The general synthetic pathway involves the reaction of the amino group of 2-amino-5-chlorobenzophenone with various reagents to build the heterocyclic ring. For instance, reaction with chloroacetyl chloride yields an intermediate that can be cyclized with ammonia (B1221849) or a primary amine. actascientific.comgoogle.com The imine derivative, this compound, represents a key intermediate stage in certain synthetic routes or can be a closely related analogue to the direct precursors used.
Key research findings indicate that derivatives of 2-amino-5-chlorobenzophenone are crucial for producing a wide array of benzodiazepine drugs. wikipedia.orgnih.gov The specific substituents on the aniline and benzoyl rings, as well as the reagents used for cyclization, determine the final drug product and its pharmacological properties.
| Pharmaceutical Scaffold | Precursor | Key Synthetic Step | Reference |
|---|---|---|---|
| Diazepam | 2-Amino-5-chlorobenzophenone | Reaction with glycine ethyl ester followed by methylation. researchgate.net | researchgate.net |
| Chlordiazepoxide | 2-Amino-5-chlorobenzophenone | Reaction with hydroxylamine, followed by chloroacetylation and reaction with methylamine. wikipedia.org | wikipedia.org |
| Lorazepam | 2-Amino-2′,5-dichlorobenzophenone | Multi-step synthesis involving reaction with hydroxylamine, chloroacetylation, and ring expansion/rearrangement. wikipedia.org | wikipedia.org |
| Prazepam | 2-Amino-5-chlorobenzophenone | Acylation with cyclopropanecarbonyl chloride, reduction, oxidation, and subsequent reactions. wikipedia.org | wikipedia.org |
Intermediates for Agrochemicals
While direct synthetic applications of this compound in the agrochemical industry are not extensively documented, its core structure, 4-chloroaniline (B138754), is a well-established and vital intermediate in the production of numerous pesticides. atamanchemicals.comnih.gov 4-chloroaniline is a precursor to several classes of herbicides, including phenylureas and anilides, which function by inhibiting photosynthesis in target weed species. wikipedia.orgwikipedia.org
The synthesis of these agrochemicals typically involves the reaction of the amino group of 4-chloroaniline. For example, phenylurea herbicides like Monolinuron are formed by reacting 4-chlorophenyl isocyanate (derived from 4-chloroaniline) with another amine. chemimpex.comrsc.org The presence of the benzoyl- or imino-substituent at the ortho position of the target compound would modify the electronic and steric properties, potentially leading to new agrochemicals with different activity spectra or environmental profiles.
| Agrochemical | Chemical Class | Precursor | Primary Use | Reference |
|---|---|---|---|---|
| Monolinuron | Phenylurea | 4-Chloroaniline | Herbicide wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
| Anilofos | Organophosphate | 4-Chloroaniline | Herbicide wikipedia.org | wikipedia.org |
| Pyraclostrobin | Strobilurin | 4-Chloroaniline | Fungicide wikipedia.org | wikipedia.org |
| Chlorhexidine | Biguanide | 4-Chloroaniline | Antimicrobial/Bacteriocide wikipedia.org | wikipedia.org |
Building Blocks for Dyes and Pigments
The 4-chloroaniline moiety is a fundamental component in the synthesis of a variety of azo dyes and pigments. ijirset.com Azo compounds, characterized by the -N=N- functional group, are the largest class of synthetic colorants. nih.gov The synthesis universally involves a diazotization reaction, where the primary aromatic amino group of a compound like 4-chloroaniline is converted into a reactive diazonium salt using nitrous acid. researchgate.net This diazonium salt is then reacted with a coupling component (an electron-rich aromatic compound like a phenol (B47542) or another aniline) to form the azo dye. nih.gov
This compound can serve as the diazo component in such syntheses. The resulting dye's color and properties, such as lightfastness, would be influenced by the entire molecular structure, including the chloro and the ortho-imino(phenyl)methyl groups. These substituents can alter the electronic distribution within the conjugated system, thereby tuning the wavelength of light absorbed.
| Dye/Pigment | C.I. Name | Chemical Class | Synthesis Note | Reference |
|---|---|---|---|---|
| Nickel Azo Yellow | Pigment Green 10 | Azo / Metal Complex | Synthesized via diazotization of 4-chloroaniline and coupling with quinoline-2,4-diol, followed by formation of a nickel complex. | |
| Vat Brilliant Red LGG | Vat Red 32 | Perylene Diimide | Prepared by the condensation of Perylene-3,4,9,10-tetracarboxylic acid with 4-chloroaniline. | |
| Disperse Azo Dyes | N/A | Azo Dye | Various disperse dyes are synthesized using 4-chloroaniline as the diazo component and coupling with agents like 2,4-dihydroxybenzophenone. ijirset.com | ijirset.com |
Polymer Synthesis
The amino group on the aniline ring of this compound or its ketone analogue (2-amino-5-chlorobenzophenone) provides a reactive handle for monomer synthesis and subsequent polymerization. A notable application is in the creation of thermally stable polyimides.
The synthesis pathway involves converting the aniline derivative into a maleimide-containing monomer. irphouse.com This is typically achieved by reacting the primary amine with maleic anhydride to form a maleamic acid, which is then cyclized via dehydration to yield the N-substituted maleimide monomer, such as N-[4-Chloro-2-(phenylcarbonyl)phenyl]maleimide. semanticscholar.org This monomer, containing a reactive double bond within the maleimide ring, can then undergo free-radical polymerization or copolymerization with other vinyl monomers (like methyl methacrylate) to produce high-performance polymers. irphouse.com The resulting polyimides often exhibit desirable properties such as high thermal stability and a high glass transition temperature, stemming from the rigid imide rings integrated into the polymer backbone. irphouse.com
| Step | Reaction | Reactants | Product | Reference |
|---|---|---|---|---|
| 1. Monomer Synthesis (Amic Acid Formation) | Amidation | 2-Amino-5-chlorobenzophenone + Maleic Anhydride | N-[4-Chloro-2-(phenylcarbonyl)phenyl]maleamic acid | |
| 2. Monomer Synthesis (Imidization) | Cyclodehydration | N-[4-Chloro-2-(phenylcarbonyl)phenyl]maleamic acid | N-[4-Chloro-2-(phenylcarbonyl)phenyl]maleimide (Monomer) | irphouse.com |
| 3. Polymerization | Free-Radical Polymerization | N-[4-Chloro-2-(phenylcarbonyl)phenyl]maleimide (+ Co-monomer) | Poly(N-[4-Chloro-2-(phenylcarbonyl)phenyl]maleimide) | irphouse.com |
Exploration of Biological Activities and Structure Activity Relationships
Antimicrobial Activity Studies
Research into the antimicrobial properties of Schiff bases structurally related to 4-Chloro-2-[imino(phenyl)methyl]aniline has demonstrated notable efficacy against various bacterial and fungal pathogens.
Antibacterial Efficacy (In Vitro)
Studies on compounds with a similar core structure have shown promising antibacterial activity. For instance, the Schiff base 4-Chloro-2-(1-phenyl imino) propyl phenol (B47542) and its metal complexes were evaluated for their ability to inhibit the growth of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The results indicated that while the ligand itself possesses antibacterial properties, its metal complexes exhibit significantly higher activity. researchgate.net
Similarly, another related compound, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and its transition metal complexes were tested against bacteria. The findings revealed that the metal (II) complexes displayed greater antibacterial efficacy than the free Schiff base ligand. researchgate.net
Table 1: In Vitro Antibacterial Activity (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | Reference |
|---|---|---|---|
| 4-Chloro-2-(1-phenyl imino) propyl phenol (Ligand) | 14 | 12 | researchgate.net |
| Co(II) complex | 18 | 16 | researchgate.net |
| Ni(II) complex | 16 | 15 | researchgate.net |
| Cu(II) complex | 20 | 18 | researchgate.net |
| Zn(II) complex | 15 | 13 | researchgate.net |
Antifungal Efficacy (In Vitro)
The antifungal potential of these compounds has also been investigated. The in vitro antifungal activity of 4-Chloro-2-(1-phenyl imino) propyl phenol and its corresponding metal complexes was assessed against the fungal strain Candida albicans. researchgate.net Consistent with the antibacterial results, the metal complexes showed enhanced antifungal activity compared to the parent Schiff base ligand. researchgate.net
Table 2: In Vitro Antifungal Activity against C. albicans
| Compound | Zone of Inhibition (mm) | Reference |
|---|---|---|
| 4-Chloro-2-(1-phenyl imino) propyl phenol (Ligand) | 13 | researchgate.net |
| Co(II) complex | 17 | researchgate.net |
| Ni(II) complex | 15 | researchgate.net |
| Cu(II) complex | 19 | researchgate.net |
| Zn(II) complex | 14 | researchgate.net |
Antioxidant Activity Investigations (In Vitro)
The antioxidant capacity of a related imidazole (B134444) derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its metal complexes has been evaluated through in vitro assays such as the ABTS and DPPH radical scavenging methods. nih.gov The study found that the parent ligand demonstrated better antioxidant activity than its metal complexes, a characteristic attributed to the presence of a reactive hydroxyl group with an exchangeable hydrogen atom. nih.gov Generally, compounds containing phenolic hydroxyl groups are recognized for their effective radical scavenging capabilities. nih.gov
Enzyme Inhibition Studies (In Vitro)
While specific in vitro enzyme inhibition assays for this compound are not extensively detailed in the available research, computational studies on analogous structures suggest potential interactions with clinically relevant enzymes. nih.gov
Identification of Molecular Targets and Binding Modes
Molecular docking simulations have been employed to explore the therapeutic potential of related compounds. A study on a zinc complex of a 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol Schiff base identified potential interactions with enzymes associated with Alzheimer's and Glaucoma diseases. nih.gov These computational models serve as a foundation for future research to identify specific molecular targets and elucidate the binding mechanisms responsible for any observed enzyme inhibition. Further investigations through kinetic studies could confirm the mode of inhibition, such as competitive, non-competitive, or uncompetitive mechanisms. nih.gov
Computational Biology Approaches
To complement experimental data, computational biology methods are frequently used to predict the biological activities and pharmacokinetic properties of novel compounds. For the zinc complex of the related Schiff base 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol, several computational techniques were utilized. nih.gov
Density Functional Theory (DFT): DFT calculations were performed to analyze various electronic parameters of the optimized molecular structure, which indicated the stability of the Zn(II) complex. nih.gov
ADMET Studies: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ligand and its complex were determined, providing insights into their potential behavior in a biological system. nih.gov
Molecular Docking: As mentioned previously, molecular docking was used to predict the binding affinity and interaction patterns of the compound with biological targets, suggesting its potential as a therapeutic agent for specific diseases. nih.gov
These computational approaches are crucial in modern drug discovery for screening candidates and rationalizing structure-activity relationships before undertaking more intensive laboratory synthesis and testing. nih.govnih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a derivative of this compound, and its receptor target at the molecular level.
In studies involving similar Schiff base structures, molecular docking has been used to explore interactions with various biological targets. For instance, a zinc complex of a related compound, 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol, was investigated for its interaction with DNA, with computational studies also suggesting potential activity against targets for Alzheimer's and Glaucoma diseases. nih.gov Similarly, analogues of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol were docked against the tubulin–combretastatin A4 complex. nih.gov The results from such studies typically reveal key binding modes and interacting amino acid residues. For example, the compound 4h in one study was found to fit within a hydrophobic cavity of tubulin, surrounded by residues such as Leu252, Ala250, Leu248, and Cys241. nih.gov These interactions, which often include hydrogen bonds and hydrophobic contacts, are crucial for the ligand's inhibitory activity.
These computational approaches help in rational drug design by identifying the most promising candidates for further development. nih.govijcce.ac.ir
Table 1: Example of Molecular Docking Results for a Related Compound against Tubulin
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|
Note: Data is for a related 4-chloro-phenol analogue, not this compound itself. nih.gov
Molecular Dynamics Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex, confirming whether the interactions observed in the static docking pose are maintained in a more realistic, solvated environment. physchemres.org
ADMET Prediction for Drug-Likeness Assessment (Computational)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to evaluate the drug-likeness of a compound. nih.gov These computational models predict a molecule's pharmacokinetic and toxicological profile, helping to identify candidates with a higher probability of success in clinical trials. researchgate.netnih.gov
For Schiff base ligands and related heterocyclic structures, ADMET properties have been computationally evaluated. nih.gov These studies often analyze parameters based on established rules like Lipinski's rule of five, which helps predict oral bioavailability. Predicted properties can include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints like mutagenicity and tumorigenicity. nih.govnih.gov
For example, a study on a zinc complex of a related Schiff base ligand determined its ADMET characteristics computationally. nih.gov In other research, novel imidazole-based compounds were predicted to be orally available, non-mutagenic, and non-tumorigenic based on in silico ADMET data. nih.gov
Table 2: Example of Predicted ADMET Properties for Related Compounds
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Oral Bioavailability | Good | Obeys Lipinski's rule of five, suitable for oral administration. |
| GI Absorption | High | Readily absorbed from the gastrointestinal tract. |
| BBB Permeability | Poor/Low | Limited ability to cross into the central nervous system. nih.gov |
| CYP450 Inhibition | Non-inhibitor | Low probability of causing drug-drug interactions. |
| Mutagenicity | Non-mutagen | Unlikely to cause genetic mutations. nih.gov |
Note: This table represents typical ADMET predictions for related heterocyclic drug candidates based on computational studies. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications and observing the effects on its potency and selectivity. mdpi.com For compounds related to this compound, SAR analyses have provided valuable insights into which structural features are critical for their biological effects.
SAR studies on various quinoline, quinazoline (B50416), and other heterocyclic systems have demonstrated the significant impact of substituents on the aromatic rings. mdpi.comnih.gov Key findings often revolve around:
Nature of Substituents: The electronic properties of substituents (electron-donating vs. electron-withdrawing) can drastically alter activity. For instance, in some quinoxaline (B1680401) series, replacing an electron-releasing group like methoxy (B1213986) (-OCH3) with an electron-withdrawing group like chloro (-Cl) was found to decrease activity. mdpi.com Conversely, in other series, a chloro group produced higher activity than a bromo group or a methyl group. mdpi.com
Position of Substituents: The location of a substituent on the phenyl ring is often crucial. In one study on 2-arylvinylquinolines, a trifluoromethyl group at the para- or meta-position of the phenyl ring resulted in higher potency compared to the ortho-position, suggesting that substitution at the ortho position may compromise activity. nih.gov
Linker Groups: The nature of the chemical linker connecting different parts of the molecule can influence activity. An NH-CO linker in certain quinoxaline derivatives was shown to increase activity compared to aliphatic linkers. mdpi.com
These systematic studies allow for the rational design of more potent and selective analogues by identifying the optimal combination of structural features.
Electrochemical Properties and Material Science Applications
Electrochemical Characterization Techniques
The electrochemical properties of 4-Chloro-2-[imino(phenyl)methyl]aniline are crucial for understanding its potential in various applications, from sensors to electronic devices. Techniques such as cyclic voltammetry and impedance spectroscopy are employed to elucidate its redox behavior and reaction kinetics.
Cyclic Voltammetry (CV) for Redox Properties and Electron Transfer Mechanisms
Cyclic voltammetry is a key technique used to study the redox properties of electroactive species. While direct studies on this compound are not extensively documented, the electrochemical behavior of related aniline (B41778) compounds provides significant insights. For instance, the oxidation of aniline derivatives is a well-studied process. The presence of the chloro- and imino-phenylmethyl- substituents on the aniline ring is expected to influence the electron density and, consequently, the oxidation potential.
The oxidation of aniline typically proceeds via the formation of a radical cation. The stability and subsequent reactions of this intermediate are highly dependent on the substituents and the solvent system. For this compound, the electron-withdrawing nature of the chlorine atom and the imine group would likely make the compound more difficult to oxidize compared to unsubstituted aniline.
Studies on related Schiff base metal complexes have demonstrated quasi-reversible redox processes, indicating that the electron transfer is followed by chemical reactions. The electron transfer mechanism in these systems often involves a single-electron transfer.
Table 1: Comparative Redox Potentials of Aniline and Related Compounds
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|
| Aniline | ~0.9 | Irreversible oxidation |
| 4-Chloroaniline (B138754) | Higher than aniline | Irreversible oxidation |
Note: The data presented is illustrative and based on general findings for related compounds, not specific to this compound.
Impedance Spectroscopy for Reaction Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for investigating the kinetics of electrochemical reactions and the properties of the electrode-electrolyte interface. For Schiff base compounds, EIS has been utilized to study their performance as corrosion inhibitors, where the impedance of the system changes upon adsorption of the inhibitor on the metal surface.
In the context of material science, EIS can provide information on charge transfer resistance and double-layer capacitance. For a material like this compound, if used as a component in an electronic device, these parameters would be critical in determining its performance. An increase in charge transfer resistance would suggest slower kinetics, which could be a desirable property in applications such as dielectric layers.
Potential Applications in Advanced Materials
The unique molecular structure of this compound, featuring a conjugated π-system with donor and acceptor groups, makes it a candidate for applications in advanced materials, particularly in the fields of nonlinear optics and optoelectronics.
Nonlinear Optical (NLO) Materials Development
Table 2: Second Harmonic Generation (SHG) Efficiency of Related NLO Materials
| Material | SHG Efficiency (vs. KDP) |
|---|---|
| Urea | ~1 |
| 4-choloro-4-methyl benzylidene aniline | 7.5 |
Note: This table provides a comparative context for the NLO properties of Schiff bases.
Optoelectronic Device Components
The semiconducting and photoluminescent properties of many Schiff bases make them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification is a key advantage of organic materials.
For this compound, the extended conjugation and the presence of heteroatoms could lead to interesting photophysical properties. Its potential as an emissive layer or a charge-transporting material in an OLED would depend on its fluorescence quantum yield, charge carrier mobility, and energy levels (HOMO and LUMO). Research on related Schiff base complexes has shown their potential in green light-emitting OLEDs.
Future Research Directions and Unexplored Avenues
Design of Novel Derivatized Structures with Enhanced Academic Interest
A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 4-Chloro-2-[imino(phenyl)methyl]aniline. The academic interest in these new structures stems from the ability to systematically tune their chemical, physical, and biological properties through synthetic modifications.
Researchers can synthesize new derivatives by reacting precursors like 4-chloroaniline (B138754) with various substituted aldehydes and ketones. nanobioletters.comnoveltyjournals.comisca.in The introduction of different functional groups onto either the aniline (B41778) or the phenyl ring can profoundly influence the compound's characteristics. For instance, adding electron-donating or electron-withdrawing groups can alter the electron density of the azomethine nitrogen, thereby affecting its coordination ability with metal ions and its potential for biological interactions. nanobioletters.comnanobioletters.com
The synthesis of a new series of Schiff bases derived from 4-chloroaniline and various aldehydes has demonstrated the versatility of this approach. nanobioletters.com Characterization of these novel compounds would rely on a suite of analytical techniques, as detailed in the table below.
| Technique | Information Obtained | Typical Observations for Schiff Bases |
|---|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Characteristic C=N (azomethine) stretching vibration band. isca.inresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the molecular structure and connectivity of atoms. | Signal corresponding to the azomethine proton (-CH=N-). researchgate.net |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Molecular ion peak corresponding to the calculated mass of the derivative. nih.gov |
| Elemental Analysis | Confirmation of the empirical formula. | Experimental percentages of C, H, N are in close agreement with calculated values. noveltyjournals.comnih.gov |
| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional molecular structure. | Provides data on bond lengths, bond angles, and intermolecular interactions. nih.gov |
By creating a library of such derivatives, systematic studies on structure-property relationships can be conducted, paving the way for compounds with enhanced catalytic activity, improved material properties, or specific biological activities.
Application in Emerging Fields (e.g., Sensors, Supramolecular Chemistry)
The structural features of this compound make it an excellent candidate for applications in emerging fields like chemical sensors and supramolecular chemistry.
Chemical Sensors: Schiff bases are increasingly being developed as optical chemosensors for the detection of various ions and molecules. ngmc.orgrsc.org The imine nitrogen and other potential donor atoms in derivatized structures can act as binding sites for specific analytes. Upon binding, changes in the electronic properties of the Schiff base can lead to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence. monash.eduresearchgate.net Future work could focus on designing derivatives of this compound that are highly selective and sensitive for environmentally or biologically important species, such as heavy metal ions (e.g., Cu²⁺, Pb²⁺) or specific anions. rsc.orgnih.gov The presence of the chlorine atom can influence the electronic structure and may enhance the sensing capabilities. mdpi.comnih.gov
Supramolecular Chemistry: Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Halogenated Schiff bases are of particular interest in this field due to their ability to participate in both hydrogen bonding and halogen bonding. nih.govmdpi.com The chlorine atom on the this compound molecule can act as a halogen bond donor or acceptor, providing a tool for crystal engineering and the design of self-assembling molecular architectures. mdpi.comacs.org Research could explore the synthesis of derivatives that form predictable supramolecular structures like helices, grids, or cages when coordinated with metal ions. mdpi.com These organized assemblies are of interest for their potential applications in materials science, including the development of porous materials and functional molecular devices.
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
Understanding the fundamental reaction mechanisms is crucial for optimizing the synthesis and application of this compound and its derivatives. The formation of a Schiff base typically proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the final imine. jocpr.com
| Technique | Potential Application | Information Gained |
|---|---|---|
| Pump-Probe Transient Absorption Spectroscopy | Studying the excited-state dynamics of the Schiff base and its metal complexes. | Lifetimes of excited states, identification of transient species, and pathways of energy relaxation. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Monitoring changes in vibrational modes during the reaction. | Direct observation of the formation and decay of the carbinolamine intermediate by tracking C-O and C=N bond vibrations. |
| Stopped-Flow Spectroscopy | Investigating the kinetics of the formation reaction on a millisecond timescale. | Determination of rate constants for the individual steps of the reaction mechanism. jocpr.com |
These advanced studies would provide a detailed picture of the reaction coordinate, including the structures and lifetimes of transient intermediates and transition states. This knowledge is invaluable for controlling the synthesis to improve yields and for understanding the behavior of these molecules in dynamic systems, such as catalytic cycles or photo-responsive materials.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing materials and drug discovery. nih.govsemanticscholar.org Integrating these computational tools into the research of this compound represents a significant and promising future direction.
Instead of relying solely on chemical intuition and trial-and-error synthesis, ML models can be trained on existing data from Schiff base compounds to predict the properties of new, hypothetical derivatives. dtu.dkresearchgate.net This data-driven approach can accelerate the discovery of molecules with desired characteristics.
Key applications include:
Property Prediction: ML algorithms, such as graph neural networks, can learn the relationship between a molecule's structure and its properties (e.g., solubility, reactivity, sensor affinity, or biological activity). dtu.dk This allows for the rapid virtual screening of thousands of potential derivatives, identifying the most promising candidates for synthesis. nih.govresearchgate.net
De Novo Design: Generative ML models can design entirely new Schiff base structures that are optimized for a specific function. By defining a desired property profile, these models can propose novel molecules that are likely to meet the criteria, expanding the explored chemical space beyond simple modifications of a known scaffold.
Synthesis Planning: AI tools are also being developed to predict viable synthetic routes for target molecules, which could aid in the practical realization of computationally designed compounds.
Computational chemistry methods like Density Functional Theory (DFT) already play a crucial role in understanding the electronic structure and predicting the properties of Schiff bases. nih.govmdpi.comacademindex.comresearchgate.net By combining DFT calculations with ML, researchers can generate large, high-quality datasets to train more accurate predictive models, creating a powerful synergy between theoretical calculations and data-driven discovery. academindex.com This integrated approach will undoubtedly accelerate the design and development of next-generation materials based on the this compound framework.
Conclusion
Summary of Key Academic Discoveries and Contributions
Research focused on 4-Chloro-2-[imino(phenyl)methyl]aniline and its derivatives has led to several notable academic contributions. A primary area of discovery has been in the field of coordination chemistry. The imine nitrogen and the amino group offer potent coordination sites, making the molecule an effective bidentate ligand for transition metals. researchgate.net The synthesis and characterization of its metal complexes have demonstrated the versatility of this ligand in forming stable structures with varied geometries, such as distorted octahedral configurations. researchgate.net
Another significant contribution lies in the exploration of its synthetic utility. The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic systems. Methodologies developed for the synthesis of related benzamide (B126) and aniline (B41778) derivatives highlight the chemical reactivity of the core structure, allowing for modifications that lead to a wide array of new compounds. nanobioletters.comnih.govcyberleninka.ru Furthermore, spectroscopic and crystallographic analyses of this compound and its analogues have provided a deeper understanding of their molecular structure, including bond angles, lengths, and intermolecular interactions like hydrogen bonding and C—H···π interactions. nih.govresearchgate.net These fundamental characterization studies are crucial for correlating structure with observed chemical and physical properties.
Broader Implications of Research on this compound to Chemical Science
The investigation into this compound has implications that extend beyond the compound itself, influencing broader chemical science. The knowledge gained from this and related Schiff bases has significantly advanced the rational design of ligands for catalysis and materials science. The electronic properties of the ligand, modulated by the chloro and phenyl substituents, can be fine-tuned to influence the catalytic activity of the corresponding metal complexes. nih.gov
Moreover, the study of this compound contributes to the expanding library of pharmacologically relevant scaffolds. Amide and imine derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. nanobioletters.commdpi.com Research into the antimicrobial and anticancer potential of compounds structurally related to this compound underscores the importance of this chemical class in the development of new therapeutic agents. The functional groups present—an imine capable of forming reversible covalent bonds and aromatic rings that can engage in π-π stacking—are recognized as key features for biological interactions. The exploration of such molecules helps to build structure-activity relationships (SAR) that guide future drug discovery efforts. researchgate.net
In essence, while this compound is a single chemical entity, the research surrounding it exemplifies the interconnectedness of synthetic chemistry, coordination chemistry, and medicinal chemistry. It serves as a model system for fundamental studies and a building block for the creation of functional molecules with potential applications in catalysis and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
